TH6342

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

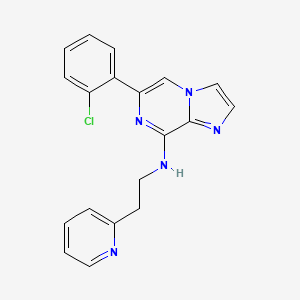

C19H16ClN5 |

|---|---|

Poids moléculaire |

349.8 g/mol |

Nom IUPAC |

6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine |

InChI |

InChI=1S/C19H16ClN5/c20-16-7-2-1-6-15(16)17-13-25-12-11-23-19(25)18(24-17)22-10-8-14-5-3-4-9-21-14/h1-7,9,11-13H,8,10H2,(H,22,24) |

Clé InChI |

FTFMOTBPKKYVAB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CN3C=CN=C3C(=N2)NCCC4=CC=CC=N4)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TH6342 on SAMHD1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) is a crucial enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs). By hydrolyzing dNTPs, SAMHD1 maintains cellular homeostasis and plays a significant role in various physiological and pathological processes, including antiviral immunity and cancer chemotherapy resistance. The development of small molecule inhibitors of SAMHD1 is a promising strategy for enhancing the efficacy of nucleoside analog drugs used in cancer treatment. This technical guide provides a comprehensive overview of the mechanism of action of TH6342, a novel small molecule inhibitor of SAMHD1.

Core Mechanism of Action

This compound is a potent and selective modulator of SAMHD1 that functions as a non-competitive inhibitor.[1][2][3][4][5][6] Its primary mechanism of action is to prevent the allosteric activation and subsequent oligomerization of SAMHD1, which is essential for its catalytic activity.[1][4][5][6]

SAMHD1 exists in a dynamic equilibrium between monomeric, dimeric, and tetrameric states. The catalytically active form is a homotetramer, and its formation is allosterically induced by the binding of GTP or dGTP to the allosteric site 1 (AS1) and a canonical dNTP to the allosteric site 2 (AS2). This compound binds to the pre-tetrameric (monomeric or dimeric) form of SAMHD1, stabilizing an inactive conformation and thereby preventing the conformational changes required for tetramerization.[1][4][5][6] Notably, this compound does not occupy the nucleotide-binding pockets (catalytic site or allosteric sites), indicating a distinct and novel mode of inhibition.[1][4][5][6]

The binding of this compound to SAMHD1 has been shown to deter the dimerization of the enzyme, which is a prerequisite for the formation of the catalytically competent tetramer.[7] Studies have also demonstrated that the N-terminal SAM domain of SAMHD1 is not required for the inhibitory activity of this compound.[3]

Quantitative Data Presentation

The inhibitory potency of this compound and its analogs has been characterized using various biochemical assays. The following tables summarize the key quantitative data from published studies.

| Compound | Assay | Substrate | IC50 (µM) | Reference |

| This compound (CBK037371) | Enzyme-coupled Malachite Green Assay | dGTP | 9.6 | [8] |

| This compound | Enzyme-coupled Malachite Green Assay | ara-CTP | Low µM potency | [6] |

| TH7127 (analog) | Enzyme-coupled Malachite Green Assay | dGTP | Low µM potency | [6] |

| TH7528 (analog) | Enzyme-coupled Malachite Green Assay | dGTP | Low µM potency | [6] |

| TH7126 (inactive analog) | Enzyme-coupled Malachite Green Assay | dGTP | Minimal inhibition | [6] |

Table 1: Inhibitory Potency of this compound and Analogs against SAMHD1.

| Compound | Assay | Observation | Reference |

| This compound | Differential Scanning Fluorimetry (DSF) | Destabilization of apo-SAMHD1 | [8] |

| This compound | Cellular Thermal Shift Assay (CETSA) in cell lysate | Mild thermal stabilization of SAMHD1 | [1] |

| This compound | Cellular Thermal Shift Assay (CETSA) in intact cells | No significant target engagement | [1] |

Table 2: Biophysical Characterization of this compound Binding to SAMHD1.

Experimental Protocols

Enzyme-Coupled Malachite Green Assay for SAMHD1 Activity

This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate (Pi).

Materials:

-

Recombinant human SAMHD1

-

E. coli inorganic pyrophosphatase (PPase)

-

dNTP substrate (e.g., dGTP)

-

This compound or other test compounds

-

Reaction Buffer: 25 mM Tris-acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl₂, 0.3 mM TCEP, 0.005% Tween-20

-

Malachite Green Reagent

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

-

In a 384-well plate, add 0.5 µL of the compound dilutions.

-

Add 10 µL of a solution containing SAMHD1 (final concentration ~0.35 µM) and PPase (final concentration ~12.5 U/mL) in reaction buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the dNTP substrate (e.g., dGTP at a final concentration of 25 µM) in reaction buffer.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at 620-650 nm using a plate reader.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF measures the thermal stability of a protein in the presence and absence of a ligand to assess binding.

Materials:

-

Recombinant human SAMHD1

-

This compound or other test compounds

-

SYPRO Orange dye (5000x stock)

-

DSF Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl

-

qPCR instrument with a thermal ramping capability

Procedure:

-

Prepare a master mix containing SAMHD1 (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in DSF buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add the test compound (e.g., this compound at various concentrations) or DMSO control to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in a qPCR instrument.

-

Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting melt curve. A shift in Tm (ΔTm) in the presence of the compound indicates ligand binding.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Human cell line (e.g., THP-1)

-

This compound or other test compounds

-

Lysis Buffer with protease and phosphatase inhibitors

-

Antibodies against SAMHD1 and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound (e.g., 100 µM this compound) or DMSO for a specified time (e.g., 1 hour) at 37 °C.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling to 4 °C.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by centrifugation at high speed.

-

Collect the supernatant and analyze the protein concentration.

-

Analyze the levels of soluble SAMHD1 in each sample by SDS-PAGE and Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualizations

Caption: Mechanism of this compound action on SAMHD1 activation pathway.

Caption: Experimental workflow for characterizing this compound's effect on SAMHD1.

Caption: Logical flow of this compound's inhibitory mechanism on SAMHD1.

References

- 1. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]

- 3. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

TH6342: An In-Depth Technical Guide to a Novel Allosteric Inhibitor of SAMHD1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha Motif and Histidine-Aspartate Domain-containing Protein 1 (SAMHD1) is a critical enzyme regulating the intracellular deoxynucleoside triphosphate (dNTP) pool, thereby influencing DNA replication, repair, and the efficacy of nucleoside analog drugs used in cancer and antiviral therapies. The discovery of small molecule inhibitors of SAMHD1 opens new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of TH6342, a first-in-class allosteric inhibitor of SAMHD1. We delve into its mechanism of action, present key quantitative data on its potency and that of its analogs, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, oncology, and virology who are interested in targeting SAMHD1.

Introduction to SAMHD1

SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in maintaining cellular dNTP homeostasis. By hydrolyzing dNTPs into their corresponding deoxynucleosides and inorganic triphosphate, SAMHD1 restricts the availability of DNA building blocks. This enzymatic activity is pivotal in several physiological and pathological processes:

-

Antiviral Restriction: In non-cycling cells such as macrophages and resting T cells, SAMHD1 depletes the dNTP pool to levels that are insufficient to support the reverse transcription of retroviruses like HIV-1.

-

Cancer Therapy: SAMHD1 can hydrolyze the active triphosphate forms of nucleoside analog chemotherapeutics (e.g., cytarabine, gemcitabine), thereby contributing to drug resistance.

-

Genome Integrity: By regulating dNTP levels, SAMHD1 prevents the mutagenic effects of dNTP pool imbalances.

The catalytic activity of SAMHD1 is allosterically regulated. The binding of GTP or dGTP to the allosteric site 1 (AS1) and any dNTP to the allosteric site 2 (AS2) induces a conformational change that promotes the dimerization and subsequent tetramerization of SAMHD1 monomers into the catalytically active form. This complex regulation presents unique opportunities for the development of allosteric inhibitors.

This compound: A Novel Allosteric Inhibitor

This compound is a small molecule inhibitor of SAMHD1 that operates through a novel allosteric mechanism. Unlike competitive inhibitors that target the nucleotide-binding pockets, this compound binds to a distinct site on the SAMHD1 protein.

Mechanism of Action

This compound functions by preventing the dimerization of SAMHD1, which is a prerequisite for the formation of the catalytically competent tetramer.[1][2] By engaging with pre-tetrameric SAMHD1, this compound impedes the allosteric activation of the enzyme without directly competing with dNTP substrates at the catalytic site.[3][4] This mode of action has been elucidated through a combination of biochemical, biophysical, and kinetic studies.[3][5]

dot

Caption: Mechanism of this compound allosteric inhibition of SAMHD1.

Quantitative Data

The inhibitory potency of this compound and its analogs has been determined using various biochemical assays. A summary of the available half-maximal inhibitory concentration (IC50) values is presented below.

| Compound | Substrate | Assay Type | IC50 (µM) | Reference |

| This compound | dGTP | Enzyme-coupled Malachite Green | 9.6 | [6] |

| TH7127 | dGTP | Enzyme-coupled Malachite Green | Low µM | [1] |

| TH7528 | dGTP | Enzyme-coupled Malachite Green | Low µM | [1] |

| TH7126 | dGTP | Enzyme-coupled Malachite Green | Minimal Inhibition | [1] |

Note: Specific IC50 values for TH7127 and TH7528 are described as "low µM" in the cited literature.

Experimental Protocols

The characterization of this compound as a SAMHD1 inhibitor relies on a suite of biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

SAMHD1 Enzyme-Coupled Malachite Green Assay

This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.

Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The Pi is subsequently detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[7][8][9][10][11]

Materials:

-

Recombinant human SAMHD1

-

Inorganic pyrophosphatase (E. coli)

-

Reaction Buffer: 25 mM Tris-Acetate (pH 8.0), 40 mM NaCl, 1 mM MgCl2, 0.3 mM TCEP, 0.005% Tween-20

-

dNTP substrate (e.g., dGTP)

-

This compound and analogs dissolved in DMSO

-

Stop Solution: Reaction Buffer containing 7.9 mM EDTA

-

Malachite Green Working Solution: 2.5 mM malachite green, 1.4% ammonium molybdate, 0.18% Tween-20 in sulfuric acid

Procedure:

-

Prepare serial dilutions of the test compounds (this compound, analogs) in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells. Include DMSO-only controls.

-

Prepare a master mix of SAMHD1 and PPase in the reaction buffer. Add this mix to each well containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the dNTP substrate to all wells.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at room temperature.

-

Stop the reaction by adding the Stop Solution to all wells.

-

Add the Malachite Green Working Solution to all wells and incubate for 20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 630 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

dot

Caption: Workflow for the SAMHD1 enzyme-coupled malachite green assay.

Direct Enzymatic Assay using bis(4-nitrophenyl) phosphate (b4NPP)

This assay directly measures the phosphodiesterase activity of SAMHD1 in the presence of manganese ions.

Principle: In the presence of Mn2+, SAMHD1 can hydrolyze the artificial substrate bis(4-nitrophenyl) phosphate (b4NPP) to produce p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 410 nm.[4][5]

Materials:

-

Recombinant human SAMHD1

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MnCl2

-

bis(4-nitrophenyl) phosphate (b4NPP)

-

This compound and analogs dissolved in DMSO

Procedure:

-

In a 96-well plate, add the test compounds at various concentrations. Include DMSO-only controls.

-

Add recombinant SAMHD1 to each well.

-

Initiate the reaction by adding b4NPP to a final concentration of 2 mM.

-

Immediately begin monitoring the increase in absorbance at 410 nm over time (e.g., for 45 minutes) using a plate reader in kinetic mode.

-

Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

-

Determine the inhibitory effect of the compounds by comparing the reaction rates in the presence of the inhibitor to the DMSO control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct engagement of a compound with its target protein in a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining after centrifugation is quantified. A stabilizing ligand will increase the amount of soluble protein at higher temperatures.[2][12]

Materials:

-

THP-1 cells (or other relevant cell line)

-

Cell culture medium

-

This compound and analogs dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Equipment for SDS-PAGE and Western blotting

-

Primary antibody against SAMHD1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture THP-1 cells to the desired density.

-

Treat the cells with the test compound or DMSO control for a specified time (e.g., 1 hour) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an anti-SAMHD1 antibody.

-

Quantify the band intensities to determine the amount of soluble SAMHD1 at each temperature.

-

Plot the fraction of soluble SAMHD1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

dot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Activity and Future Directions

While this compound demonstrates potent biochemical inhibition of SAMHD1, its cellular activity appears to be limited by low cell permeability. CETSA experiments have shown mild target engagement in cell lysates but minimal engagement in intact cells.[2] Consequently, the observed effects on cellular dNTP levels have been limited. The knockout of SAMHD1 in THP-1 cells leads to a 3- to 6-fold increase in the intracellular dNTP pool, confirming the enzyme's role as a key regulator of dNTP homeostasis.[13]

The development of this compound and its analogs represents a significant advancement in the field of SAMHD1 research. Future efforts will likely focus on:

-

Improving Cell Permeability: Medicinal chemistry optimization of the this compound scaffold to enhance its ability to cross the cell membrane.

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around this compound to identify more potent and selective analogs.

-

In Vivo Efficacy Studies: Evaluation of optimized compounds in preclinical models of cancer and viral infections to assess their therapeutic potential.

Conclusion

This compound is a pioneering allosteric inhibitor of SAMHD1 that has provided a valuable chemical tool to probe the biology of this important enzyme. Its unique mechanism of action, which involves the disruption of SAMHD1 dimerization, distinguishes it from traditional competitive inhibitors. While challenges related to its cellular activity remain, the discovery of this compound paves the way for the development of a new class of therapeutics targeting dNTP metabolism for the treatment of cancer and viral diseases. This technical guide provides the foundational knowledge and experimental methodologies necessary for researchers to further explore and build upon this promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Inhibitors of the dNTP Triphosphohydrolase SAMHD1 Using a Novel and Direct High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. A Continuous Enzyme-Coupled Assay for Triphosphohydrolase Activity of HIV-1 Restriction Factor SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Small Molecules in Regulating dNTP Hydrolysis: A Tale of Two Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the deoxyribonucleoside triphosphate (dNTP) pool is paramount for faithful DNA replication and repair. Cancer cells, characterized by high levels of reactive oxygen species (ROS), exhibit a heightened reliance on enzymes that "sanitize" the dNTP pool by removing damaged or unwanted nucleotides. This dependency presents a therapeutic window for targeting these enzymes to selectively eliminate cancer cells. This technical guide delves into the roles of two key enzymes in dNTP hydrolysis, MTH1 and SAMHD1, and investigates the mechanism of TH6342, a small molecule inhibitor. While initial interest may broadly associate this compound with dNTP hydrolysis, it is crucial to delineate its specific target as SAMHD1, distinguishing it from the well-characterized MTH1 inhibitors. This guide will provide a comprehensive overview of the mechanisms of both enzymes, the therapeutic rationale for their inhibition, detailed experimental protocols for their study, and a specific focus on the mode of action of this compound.

Introduction: The Critical Role of dNTP Pool Sanitation in Cancer

Cancer cells often exhibit a state of oxidative stress, leading to the generation of reactive oxygen species that can damage cellular components, including the dNTP pool.[1][2] Oxidized dNTPs, if incorporated into DNA, can lead to mutations, DNA strand breaks, and ultimately, cell death.[2][3] To counteract this, cells have evolved enzymatic pathways to hydrolyze these damaged nucleotides, preventing their incorporation into the genome.[1][4] This process, known as dNTP pool sanitation, is a critical component of DNA integrity maintenance. Two key enzymes involved in this process are MutT homolog 1 (MTH1) and Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). While both are involved in dNTP hydrolysis, they have distinct substrate specificities and mechanisms of action.

MTH1: The Guardian Against Oxidative DNA Damage

MTH1, also known as NUDT1, is a pyrophosphatase that plays a crucial role in preventing the incorporation of oxidized purine nucleotides into DNA.[2][4] It sanitizes the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, to their corresponding monophosphates.[1][4] This action prevents the misincorporation of these damaged bases by DNA polymerases during replication.[2] In normal cells, MTH1 activity is largely non-essential; however, cancer cells, with their high levels of ROS, are particularly dependent on MTH1 to survive.[3][5] This dependency makes MTH1 an attractive target for cancer therapy.

Mechanism of MTH1 Inhibition and Therapeutic Rationale

Inhibition of MTH1 in cancer cells leads to the accumulation of oxidized dNTPs.[6] These damaged nucleotides are then incorporated into DNA, causing DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][6] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic strategy targeting MTH1.[3] Several small molecule inhibitors of MTH1 have been developed and have shown promise in preclinical studies.[3][7]

SAMHD1: A Regulator of dNTP Levels and Viral Restriction

SAMHD1 is a dNTP triphosphohydrolase that regulates the intracellular concentration of dNTPs.[8][9][10] It catalyzes the hydrolysis of dNTPs into deoxynucleosides and inorganic triphosphate.[11][12] This function is crucial in non-dividing cells, such as macrophages and resting T-cells, where low dNTP levels restrict the replication of retroviruses like HIV-1.[8][13] In the context of cancer, SAMHD1 can contribute to therapy resistance by hydrolyzing the active triphosphate forms of nucleoside analog chemotherapeutics.[10]

The Role of this compound as a SAMHD1 Inhibitor

This compound is a small molecule inhibitor that specifically targets SAMHD1.[9][14][15] It functions not by binding to the active site, but by engaging with the pre-tetrameric form of SAMHD1, preventing its oligomerization and allosteric activation.[13][14][16] The catalytically active form of SAMHD1 is a tetramer, and by preventing its formation, this compound effectively inhibits its dNTPase activity.[14][17] It is important to note that this compound does not inhibit MTH1.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to MTH1 and SAMHD1 inhibitors.

| MTH1 Inhibitors | IC50 (MTH1) | Cell Viability (EC50) | Reference |

| TH287 | - | 0.7 µM (U2OS cells) | [7] |

| TH588 | - | - | [3] |

| Tetrahydronaphthyridine 5 | 43 pM | 8.0 µM (U2OS cells) | [7] |

| NPD15095 | 3.3 µM (8-oxo-dGTP) | - | [18] |

| NPD7155 | - | - | [18] |

| NPD9948 | - | - | [18] |

| TH1579 (Karonudib) | Potent and selective | - | [6][19] |

| SAMHD1 Inhibitors | IC50 (SAMHD1) | Reference |

| This compound | 9.6 µM (dGTP) | [15] |

| 11.0 µM (Cl-F-ara-ATP) | [15] | |

| 5.8 µM (ara-CTP) | [15] |

Experimental Protocols

MTH1 Inhibition Assay

This protocol is based on the principle of detecting inorganic pyrophosphate generated from the hydrolysis of 8-oxo-dGTP by MTH1.[20]

-

Reagents: Recombinant human MTH1, 8-oxo-dGTP (substrate), reaction buffer (e.g., Tris-HCl, MgCl2, DTT), inorganic pyrophosphatase, and a phosphate detection reagent (e.g., Malachite Green).

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, MTH1 enzyme, and the test inhibitor (e.g., TH588) at various concentrations.

-

Initiate the reaction by adding the substrate, 8-oxo-dGTP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and add inorganic pyrophosphatase to convert the pyrophosphate product into two molecules of inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

SAMHD1 Enzyme-Coupled Activity Assay

This assay measures the inorganic triphosphate produced by SAMHD1-mediated dNTP hydrolysis.[10]

-

Reagents: Recombinant human SAMHD1, dGTP (substrate), reaction buffer, inorganic pyrophosphatase, and a phosphate detection reagent (e.g., Malachite Green).[10]

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, SAMHD1 enzyme, inorganic pyrophosphatase in excess, and the test inhibitor (this compound) at various concentrations.[10]

-

Initiate the reaction by adding the substrate, dGTP.[10]

-

Incubate the reaction at 37°C.

-

The inorganic triphosphate produced by SAMHD1 is hydrolyzed by the pyrophosphatase to inorganic phosphate.[10]

-

Measure the amount of inorganic phosphate using a Malachite Green-based absorbance assay.[10]

-

Determine the dose-dependent inhibition of dGTP hydrolysis by this compound.[8][10]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.[6]

-

Procedure:

-

Treat intact cells with the inhibitor (e.g., TH1579) or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge the lysates to separate aggregated proteins from the soluble fraction.

-

Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., MTH1).

-

Inhibitor binding will stabilize the protein, leading to a higher melting temperature compared to the control.

-

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is used to identify the cellular target of a small molecule.[21]

-

Procedure:

-

Treat cell lysates with the small molecule (e.g., RX-5902) or a vehicle control.[21]

-

Subject the lysates to limited proteolysis with a protease (e.g., pronase).

-

The binding of the small molecule to its target protein can confer protection from proteolysis.

-

Analyze the protein fragments by SDS-PAGE and identify the protected protein band, which represents the target.

-

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Caption: MTH1 pathway in cancer cells and the effect of its inhibition.

Caption: Mechanism of SAMHD1 inhibition by this compound.

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

Targeting the dNTP pool is a promising strategy in cancer therapy. While both MTH1 and SAMHD1 are involved in dNTP hydrolysis, they represent distinct therapeutic targets. MTH1 inhibitors capitalize on the oxidative stress inherent in cancer cells to induce lethal DNA damage. In contrast, SAMHD1 inhibitors like this compound modulate dNTP levels by preventing the activation of the SAMHD1 enzyme, a mechanism that could be exploited to overcome resistance to nucleoside analog chemotherapies. A clear understanding of the specific roles and mechanisms of these enzymes and their inhibitors is crucial for the rational design and development of novel anticancer agents. This guide provides a foundational understanding for researchers and drug development professionals to navigate this complex and promising field.

References

- 1. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 2. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTH1, an oxidized purine nucleoside triphosphatase, prevents the cytotoxicity and neurotoxicity of oxidized purine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTH1 Inhibition Blocks Sanitation of Deoxyribonucleotide Triphosphate Pool and Causes Cancer Cell Death - The ASCO Post [ascopost.com]

- 6. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | SAMHD1 inhibitor | Probechem Biochemicals [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

TH6342: A Novel Modulator of the Retroviral Restriction Factor SAMHD1

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH6342 has emerged as a significant chemical probe in the study of retroviral restriction factors, specifically targeting Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a crucial host protein that limits the replication of retroviruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1), by depleting the intracellular pool of deoxynucleoside triphosphates (dNTPs), which are essential building blocks for the viral reverse transcription process. This technical guide provides a comprehensive overview of the known effects of this compound, its mechanism of action, and the experimental approaches used to characterize its function.

Mechanism of Action: Allosteric Inhibition of SAMHD1 Activation

This compound functions as a modulator of SAMHD1 through a novel allosteric mechanism. Unlike competitive inhibitors that target the active site of an enzyme, this compound binds to the pre-tetrameric form of SAMHD1. This binding event prevents the subsequent oligomerization and allosteric activation of the enzyme, which is a prerequisite for its dNTPase activity.[1]

The activation of SAMHD1 is a complex process that involves the binding of GTP and dNTPs to allosteric sites, leading to the formation of a catalytically active tetramer. By interfering with this tetramerization process, this compound effectively keeps SAMHD1 in an inactive state. It is important to note that this compound does not occupy the nucleotide-binding pocket of SAMHD1.[1]

Signaling Pathway of SAMHD1 Activation and this compound Inhibition

Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.

Quantitative Data on this compound Activity

Research has focused on the biochemical characterization of this compound's inhibitory effect on SAMHD1's dNTPase activity. The potency of this compound and its analogs has been determined using in vitro enzymatic assays.

Table 1: In Vitro Inhibitory Potency of this compound and Analogs against SAMHD1

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | Low µM | Enzyme-coupled Malachite Green Assay | [2] |

| TH7127 | Low µM | Enzyme-coupled Malachite Green Assay | [2] |

| TH7528 | Low µM | Enzyme-coupled Malachite Green Assay | [2] |

| TH7126 | Inactive | Enzyme-coupled Malachite Green Assay | [2] |

Note: Specific low micromolar IC50 values are described in the source literature but are not consistently reported as single values across all publications.

It is crucial to highlight that while this compound demonstrates clear biochemical activity against the SAMHD1 enzyme, studies have indicated that it exhibits minimal inhibition of intracellular SAMHD1 in cell-based assays. This suggests that the compound may have poor cell permeability or insufficient intracellular potency, which has limited the availability of quantitative data on its direct antiviral effects in a cellular context.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro SAMHD1 dNTPase Activity Assay (Enzyme-Coupled Malachite Green Assay)

This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.

Protocol:

-

Reaction Setup: Reactions are typically performed in a 96-well plate format.

-

Reagents:

-

Recombinant human SAMHD1 protein.

-

This compound or analog at various concentrations (or DMSO as a vehicle control).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2).

-

Allosteric activators: GTP and dNTPs.

-

Substrate: A specific dNTP (e.g., dGTP).

-

Malachite Green (MG) reagent.

-

-

Procedure:

-

Pre-incubate recombinant SAMHD1 with the desired concentration of this compound or control in the reaction buffer.

-

Initiate the reaction by adding the allosteric activators and the dNTP substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green colorimetric reagent.

-

Read the absorbance at a specific wavelength (e.g., 620-650 nm).

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro SAMHD1 Inhibition Assay

Caption: Workflow for the in vitro SAMHD1 inhibition assay.

Conclusion and Future Directions

This compound is a valuable tool for studying the biochemical regulation of SAMHD1. Its unique allosteric mechanism of action provides a distinct approach to modulating the activity of this important retroviral restriction factor. However, the translation of its in vitro enzymatic inhibition to a potent antiviral effect in cellular models of retroviral infection remains a significant hurdle. Future research will likely focus on optimizing the chemical structure of this compound and its analogs to improve cell permeability and intracellular target engagement. The development of more cell-permeable SAMHD1 inhibitors based on the this compound scaffold could hold promise for novel therapeutic strategies against HIV-1 and other retroviruses.

References

The Impact of TH6342 on HIV-1 Restriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus-1 (HIV-1) infection is significantly restricted in myeloid cells and resting CD4+ T cells by the cellular enzyme SAMHD1 (Sterile Alpha Motif and HD domain-containing protein 1). SAMHD1's primary restrictive function lies in its ability to hydrolyze intracellular deoxynucleoside triphosphates (dNTPs), thereby depleting the essential building blocks required for the viral reverse transcriptase to synthesize proviral DNA. The small molecule TH6342 has been identified as a modulator of SAMHD1, preventing its allosteric activation and oligomerization, which are crucial for its dNTPase activity. This technical guide provides an in-depth overview of the mechanism of SAMHD1-mediated HIV-1 restriction and the role of this compound as a SAMHD1 inhibitor. It details the experimental protocols to assess SAMHD1 activity and its impact on HIV-1 infection, and presents the underlying signaling pathways and experimental workflows.

Introduction to SAMHD1 and HIV-1 Restriction

SAMHD1 is a key host restriction factor that limits HIV-1 replication in non-dividing cells such as macrophages, dendritic cells, and resting CD4+ T cells.[1][2] The primary mechanism of this restriction is the depletion of the intracellular pool of dNTPs, which are the substrates for HIV-1 reverse transcriptase (RT).[1] By hydrolyzing dNTPs, SAMHD1 effectively "starves" the virus of the necessary components to complete reverse transcription, a critical step in its life cycle.[1] Lentiviruses like HIV-2 and SIV have evolved the accessory protein Vpx to counteract this restriction by targeting SAMHD1 for proteasomal degradation.[1] However, HIV-1 lacks Vpx, making it susceptible to SAMHD1-mediated restriction.[1]

This compound: A Small Molecule Inhibitor of SAMHD1

This compound is a recently identified small molecule modulator that inhibits the dNTPase activity of SAMHD1.[3] It functions by binding to pretetrameric SAMHD1, thereby preventing its oligomerization and allosteric activation, which are prerequisites for its catalytic function.[3] This inhibitory action is non-competitive and does not involve the occupation of the nucleotide-binding pocket of SAMHD1.[3] As an inhibitor of SAMHD1, this compound is a valuable chemical probe to study the biological functions of SAMHD1 and its role in HIV-1 restriction.

Quantitative Data on SAMHD1-Mediated HIV-1 Restriction

While direct quantitative data on the effect of this compound on HIV-1 replication in cell-based assays (e.g., IC50 values for HIV-1 inhibition) are not yet prominently available in the public domain, the impact of modulating SAMHD1 activity is well-documented. The following table summarizes the typical effects observed when SAMHD1-mediated restriction is alleviated, for example, by the action of Vpx, which functionally mimics the expected outcome of this compound treatment.

| Parameter | Effect of SAMHD1 Ablation (e.g., via Vpx) | Reference Cell Type | Fold Change |

| Intracellular dNTP Levels | Increase | Monocyte-derived Macrophages (MDMs) | 5 to 33-fold increase |

| HIV-1 Infection (GFP reporter) | Increase | Differentiated U937 cells | ~10-fold increase |

| HIV-1 Reverse Transcription Products | Increase | Resting CD4+ T cells | Significant increase |

Experimental Protocols

In Vitro SAMHD1 dNTPase Activity Assay

This assay directly measures the enzymatic activity of purified SAMHD1 and its inhibition by compounds like this compound.

Materials:

-

Purified recombinant human SAMHD1 protein

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% Triton X-100

-

dNTPs (e.g., dGTP)

-

γ-32P-labeled dNTPs

-

Polyethyleneimine (PEI) cellulose TLC plates

-

Mobile Phase: 0.8 M LiCl

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of dNTPs, and a trace amount of the corresponding γ-32P-labeled dNTP.

-

Add purified SAMHD1 to the reaction mixture. For inhibition studies, pre-incubate SAMHD1 with varying concentrations of this compound before adding the dNTPs.

-

Incubate the reaction at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction by heating at 70°C for 5 minutes.

-

Spot the reaction samples onto a PEI cellulose TLC plate.

-

Develop the TLC plate using the 0.8 M LiCl mobile phase to separate the dNTPs from the hydrolysis products (deoxynucleosides and inorganic triphosphate).

-

Dry the TLC plate and visualize the radiolabeled nucleotides using a phosphorimager.

-

Quantify the spots corresponding to the dNTP and its hydrolysis products to determine the percentage of dNTP hydrolysis and the inhibitory effect of this compound.

Cellular HIV-1 Infectivity Assay

This assay measures the effect of SAMHD1 inhibition by this compound on the susceptibility of target cells to HIV-1 infection.

Materials:

-

Target cells expressing SAMHD1 (e.g., THP-1 cells, primary macrophages)

-

This compound

-

HIV-1 reporter virus (e.g., expressing GFP or luciferase)

-

Cell culture medium and supplements

-

Flow cytometer or luminometer

Procedure:

-

Seed target cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours) to allow for SAMHD1 inhibition.

-

Infect the treated cells with a known amount of HIV-1 reporter virus.

-

Incubate the infected cells for a period sufficient for reporter gene expression (e.g., 48-72 hours).

-

Quantify the level of infection:

-

For GFP reporter viruses, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.

-

-

Calculate the fold-increase in HIV-1 infectivity in this compound-treated cells compared to the vehicle control.

Quantification of HIV-1 Reverse Transcription Products

This assay quantifies the early and late products of reverse transcription to directly assess the impact of SAMHD1 inhibition on this viral replication step.

Materials:

-

Target cells expressing SAMHD1

-

This compound

-

HIV-1

-

DNA extraction kit

-

Primers and probes for qPCR targeting early (e.g., R-U5) and late (e.g., Gag) HIV-1 reverse transcription products

-

qPCR instrument and reagents

Procedure:

-

Treat target cells with this compound or a vehicle control as described in the infectivity assay.

-

Infect the cells with HIV-1.

-

At various time points post-infection (e.g., 6, 12, 24 hours), harvest the cells and extract total DNA.

-

Perform qPCR using specific primers and probes to quantify the copy numbers of early and late reverse transcription products.

-

Normalize the viral DNA copy numbers to a cellular housekeeping gene (e.g., GAPDH) to account for variations in cell number.

-

Compare the levels of reverse transcription products in this compound-treated cells to control cells to determine the effect of SAMHD1 inhibition.

Visualizations

Signaling Pathway of SAMHD1-Mediated HIV-1 Restriction

Caption: SAMHD1 restricts HIV-1 by depleting the dNTP pool required for reverse transcription.

Mechanism of this compound Inhibition of SAMHD1

References

- 1. SAMHD1 restricts HIV-1 by reducing the intracellular pool of deoxynucleotide triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAMHD1 controls cell cycle status, apoptosis and HIV-1 infection in monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAMHD1 Restricts HIV-1 Replication and Regulates Interferon Production in Mouse Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

TH6342: A Technical Guide to a Novel Chemical Probe for SAMHD1 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile alpha motif and histidine-aspartic acid domain-containing protein-1 (SAMHD1) is a critical enzyme that regulates the intracellular pool of deoxynucleoside triphosphates (dNTPs). Its function as a dNTP triphosphohydrolase makes it a key player in cellular homeostasis, retroviral restriction (including HIV-1), and the metabolism of nucleoside analog chemotherapies. The development of specific chemical probes is essential for dissecting its complex biology and validating it as a therapeutic target. This guide provides an in-depth overview of TH6342, a first-in-class small-molecule inhibitor of SAMHD1, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. This compound represents a valuable tool for studying SAMHD1 enzymology through a unique inhibitory mechanism.

Introduction to SAMHD1

SAMHD1 is a dNTP triphosphohydrolase that catalyzes the hydrolysis of dNTPs into their corresponding deoxynucleosides and an inorganic triphosphate.[1][2] This activity is crucial for maintaining low dNTP levels in non-cycling cells like macrophages and resting T-cells, thereby restricting the replication of retroviruses such as HIV-1 which require dNTPs for reverse transcription.[3][4][5][6] Furthermore, SAMHD1 can inactivate the triphosphorylated metabolites of several nucleoside analog drugs used in cancer therapy, such as cytarabine (ara-C), contributing to drug resistance.[1][2][7]

The catalytic activity of SAMHD1 is tightly regulated through an allosteric mechanism. The enzyme exists as a monomer in its inactive state. Binding of GTP or dGTP to a primary allosteric site (A1) induces dimerization.[8][9] This dimer can then bind another dNTP at a second allosteric site (A2), which promotes the formation of a catalytically competent homotetramer.[4][5][10] This complex activation process presents unique opportunities for targeted inhibition.

This compound: A Novel SAMHD1 Inhibitor

This compound (also known as CBK037371) was identified through a high-throughput screening of over 17,000 compounds using an enzyme-coupled malachite green assay.[1][11] It is a specific, low-micromolar small-molecule inhibitor of SAMHD1.[1][12] Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs like TH7127 and TH7528, as well as an inactive analog, TH7126, which serves as a valuable negative control for experiments.[1][13]

Mechanism of Action

This compound exhibits a novel mode of inhibition that distinguishes it from previously identified nucleotide analog inhibitors. Instead of competing for the nucleotide-binding pockets (either the catalytic site or the allosteric sites), this compound engages with a pre-tetrameric form of SAMHD1.[1][3][14] This interaction deters the efficient dimerization and subsequent oligomerization required for allosteric activation and catalysis.[1][2][12]

Key features of its mechanism include:

-

Allosteric Inhibition: It delays the allosteric activation of SAMHD1, as evidenced by an increase in the Hill coefficient in enzyme kinetic studies.[1][8]

-

Deterrence of Oligomerization: Biophysical assays confirm that this compound hinders the GTP-induced dimerization that is a prerequisite for forming the active tetramer.[1]

-

Non-competitive with Nucleotides: The inhibitory mechanism does not involve occupying the known (d)NTP binding pockets.[3][14][15]

-

SAM Domain Independence: The N-terminal SAM domain of the protein is not required for inhibition by this compound, suggesting the binding site is located within the HD catalytic domain.[2][16][17]

Quantitative Data

The inhibitory potency and biophysical interactions of this compound and its analogs have been quantified through various assays.

Table 1: Biochemical Potency of this compound and Analogs against SAMHD1

| Compound | Substrate | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | dGTP | 9.6 | [1][12] |

| ara-CTP | 5.8 | [12] | |

| Cl-F-ara-ATP | 11.0 | [12] | |

| TH7127 | dGTP | ~4 | [1] |

| TH7528 | dGTP | ~6 | [1] |

| TH7126 (Inactive Control) | dGTP | > 100 |[1] |

Table 2: Biophysical Interaction of this compound with SAMHD1

| Assay | Condition | Observation | Interpretation | Reference |

|---|---|---|---|---|

| DSF | Recombinant SAMHD1 | Reduced the first apparent melting temp (Tm₁) | Direct engagement with pre-tetrameric SAMHD1 | [1] |

| DSF | Recombinant SAMHD1 + GTP | Decreased the melting temperature (Tm) | Destabilizes the GTP-bound state, consistent with deterring oligomerization | [1] |

| CETSA | THP-1 Cell Lysate | Mildly enhanced thermal stability (increased Tagg) | Target engagement in a cellular context | [1][18] |

| CETSA | Intact THP-1 Cells | No significant change in thermal stability | Low cell permeability |[1][18] |

Experimental Protocols

A rigorous pipeline of biochemical, biophysical, and cell-based assays was used to characterize this compound.

Enzyme-Coupled Malachite Green (MG) Assay

This assay was the primary method for high-throughput screening and determining the biochemical potency (IC₅₀) of inhibitors.[1][11]

-

Principle: SAMHD1 hydrolyzes a dNTP substrate to produce deoxynucleoside and inorganic triphosphate (PPPi). A coupling enzyme, inorganic pyrophosphatase (PPase), then hydrolyzes the PPPi into three molecules of inorganic phosphate (Pi). The resulting Pi is detected by a malachite green (MG) reagent, which forms a colored complex that can be measured by absorbance at ~630 nm.[1][19]

-

Protocol Outline:

-

Recombinant SAMHD1 (e.g., 0.35 µM) is pre-incubated with varying concentrations of the test compound (e.g., this compound) in reaction buffer (e.g., 25 mM Tris-acetate pH 8, 40 mM NaCl, 1 mM MgCl₂, 0.005% Tween-20, 0.3 mM TCEP).[19]

-

The enzymatic reaction is initiated by adding the substrate (e.g., 25 µM dGTP) and an excess of E. coli PPase (e.g., 12.5 U/mL).[19]

-

The reaction proceeds at room temperature for a set time (e.g., 20 minutes).[19]

-

The reaction is stopped, and the MG reagent is added to detect the amount of Pi produced.

-

Absorbance is read at 630 nm, and the percentage of inhibition is calculated relative to a DMSO control.

-

Direct SAMHD1 Enzymatic Assay (B4NPP Substrate)

This orthogonal assay confirms direct inhibition of SAMHD1's catalytic activity without relying on a coupled enzyme.

-

Principle: In the presence of manganese ions (Mn²⁺), SAMHD1 can hydrolyze the artificial substrate bis(4-nitrophenyl) phosphate (B4NPP) to produce p-nitrophenyl phosphate (p-NPP) and p-nitrophenol (p-NP). The production of the chromogenic p-NP can be quantified by measuring absorbance at 410 nm.[1][8]

-

Protocol Outline:

-

Recombinant SAMHD1 is incubated with varying concentrations of the inhibitor in a buffer containing Mn²⁺.

-

The reaction is started by the addition of B4NPP.

-

Following incubation, the absorbance at 410 nm is measured to quantify p-NP production and determine the level of inhibition.[8]

-

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the direct binding of a ligand to a protein by measuring changes in its thermal stability.

-

Principle: The stability of a protein against thermal denaturation is monitored in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. Ligand binding typically stabilizes the protein, resulting in an increase in the melting temperature (Tm). However, compounds that bind to less stable, pre-oligomeric states can also cause destabilization (a decrease in Tm).

-

Protocol Outline:

-

Recombinant SAMHD1 is mixed with the fluorescent dye in a suitable buffer.

-

The test compound (this compound) or a DMSO control is added to the mixture.

-

The sample is heated gradually in a real-time PCR instrument, and fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is determined from the midpoint of the unfolding transition curve. A shift in Tm (ΔTm) in the presence of the compound indicates direct binding.[1]

-

Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement in a cellular environment by applying the principle of ligand-induced thermal stabilization to cells or cell lysates.[14]

-

Principle: When a protein binds to its ligand in a cell, it often becomes more resistant to heat-induced unfolding and aggregation. After heating, soluble, correctly folded protein can be separated from aggregated protein by centrifugation. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot.

-

Protocol Outline (Cell Lysate):

-

Prepare cell lysates from a relevant cell line (e.g., THP-1 monocytes).[1][18]

-

Incubate the lysate with the test compound (e.g., 100 µM this compound) or DMSO vehicle control.

-

Aliquot the treated lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).

-

Centrifuge the samples to pellet aggregated proteins.

-

Analyze the amount of soluble SAMHD1 remaining in the supernatant by Western blot.

-

Plot the amount of soluble protein versus temperature to generate a melting curve and determine the aggregation temperature (Tagg). A shift in the curve indicates target engagement.[1]

-

Selectivity and Cellular Activity

This compound has demonstrated reasonable selectivity for SAMHD1. When tested at concentrations up to 100 µM, it showed minimal inhibition against a panel of other nucleotide phosphatases, highlighting its specificity.[1][13]

However, a significant limitation of the current chemotype is its cellular activity. While CETSA experiments confirmed that this compound engages SAMHD1 in cell lysates, no significant engagement was observed in intact THP-1 cells.[1][18] This suggests that this compound has low cell permeability.[13][18] Consequently, in cellular assays, this compound did not potentiate the cytotoxic effects of cytarabine, an outcome that would be expected if it effectively inhibited intracellular SAMHD1.[13]

Conclusion and Future Directions

This compound is a validated chemical probe for studying the function and enzymology of SAMHD1 in vitro. Its unique allosteric mechanism of action, which deters the enzyme's oligomerization and activation without occupying nucleotide-binding sites, provides a powerful tool to investigate the dynamics of SAMHD1 regulation.[1][12][14] The availability of an inactive analog, TH7126, further strengthens its utility as a probe for well-controlled experiments.

The primary challenge for this chemical series is its limited cell permeability, which currently restricts its use in living cells.[18] Future medicinal chemistry efforts will likely focus on optimizing the physicochemical properties of the this compound scaffold to improve cellular uptake and potency. Success in this area could lead to the development of advanced probes for in vivo studies and potentially pave the way for a new class of therapeutic agents to be used as neoadjuvants in chemotherapy.

References

- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tetramerization of SAMHD1 Is Required for Biological Activity and Inhibition of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Activation of SAMHD1 Protein by Deoxynucleotide Triphosphate (dNTP)-dependent Tetramerization Requires dNTP Concentrations That Are Similar to dNTP Concentrations Observed in Cycling T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dNTP depletion and beyond: the multifaceted nature of SAMHD1-mediated viral restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of SAMHD1 inhibitor complexes reveal the mechanism of water-mediated dNTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Allosteric Activation of SAMHD1 Protein by Deoxynucleotide Triphosphate (dNTP)-dependent Tetramerization Requires dNTP Concentrations That Are Similar to dNTP Concentrations Observed in Cycling T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | SAMHD1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Understanding how TH6342 binds to pretetrameric SAMHD1

An In-depth Technical Guide to the Binding of TH6342 to Pretetrameric SAMHD1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the binding mechanism of this compound, a small molecule modulator of the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a crucial enzyme regulating cellular deoxynucleoside triphosphate (dNTP) levels, thereby impacting viral replication and the efficacy of certain chemotherapies. This compound presents a novel inhibitory mechanism by targeting the pretetrameric state of SAMHD1, preventing its allosteric activation and subsequent enzymatic activity.

Core Mechanism of Action

This compound acts as an allosteric inhibitor of SAMHD1. It engages with the protein in its monomeric or dimeric (pre-tetrameric) state.[1][2] This binding event prevents the conformational changes necessary for the formation of the catalytically active tetramer.[1] Crucially, the inhibitory action of this compound does not involve competition for the nucleotide-binding pockets, indicating a distinct mechanism from many other enzyme inhibitors.[1][2] Studies have shown that the N-terminal SAM domain of SAMHD1 is not required for the inhibitory activity of this compound, suggesting that the binding site is likely located within the catalytic HD domain.[3][4]

Signaling Pathway of SAMHD1 Activation and this compound Inhibition

The following diagram illustrates the allosteric activation of SAMHD1 and the point of intervention by this compound.

Quantitative Data: Inhibitory Potency of this compound and Analogs

The inhibitory activity of this compound and its analogs has been quantified using an enzyme-coupled malachite green (MG) assay. The half-maximal inhibitory concentration (IC50) values demonstrate low micromolar potency.

| Compound | IC50 (µM) | Assay Substrate | Reference |

| This compound | 0.9 ± 0.1 | dGTP | [1] |

| TH7127 | 0.5 ± 0.1 | dGTP | [1] |

| TH7528 | 0.8 ± 0.1 | dGTP | [1] |

| TH7126 (Inactive Control) | > 50 | dGTP | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize the binding and inhibition of SAMHD1 by this compound.

Enzyme-Coupled Malachite Green (MG) Assay for SAMHD1 Activity

This assay indirectly measures the dNTPase activity of SAMHD1 by quantifying the release of inorganic phosphate.

Principle: SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic triphosphate (PPPi). An inorganic pyrophosphatase is added to the reaction to hydrolyze PPPi into three molecules of inorganic phosphate (Pi). The Pi is then detected colorimetrically using a malachite green reagent.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant SAMHD1 protein, the substrate (e.g., dGTP), and the test compound (e.g., this compound) in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.1% Triton X-100).

-

Enzyme Addition: Add inorganic pyrophosphatase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Color Development: Stop the reaction and add the malachite green reagent.

-

Measurement: Measure the absorbance at a wavelength of 620-640 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells (with DMSO) and blank wells (no SAMHD1). Determine the IC50 values by fitting the dose-response data to a suitable model.[1]

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Principle: Ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A fluorescent dye that binds to hydrophobic regions of unfolded proteins is used to monitor the unfolding process as the temperature is increased.

Protocol:

-

Sample Preparation: Prepare a mixture of the target protein (SAMHD1), the fluorescent dye (e.g., SYPRO Orange), and the ligand (this compound) in a 384-well PCR plate.[5][6]

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.[6]

-

Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment. The dye's fluorescence will increase as the protein unfolds and exposes its hydrophobic core.

-

Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. The change in Tm (ΔTm) in the presence of the ligand compared to the apo-protein indicates binding and stabilization.[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a drug within a cellular environment.

Principle: Similar to the in vitro thermal shift assay, CETSA measures the thermal stabilization of a target protein upon ligand binding, but within intact cells or cell lysates.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., THP-1 cells) with the compound of interest (this compound) or a vehicle control (DMSO).[7]

-

Heating: Heat the treated cells at various temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7][8]

-

Protein Detection: Analyze the amount of soluble SAMHD1 remaining at each temperature using Western blotting or other sensitive protein detection methods.[7][8]

-

Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.[7]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, visualize the logical flow of the key experimental procedures.

Workflow for Characterizing this compound Inhibition of SAMHD1

Detailed Workflow for a Cellular Thermal Shift Assay (CETSA)

Conclusion

This compound represents a significant tool compound for studying the biology of SAMHD1. Its unique mechanism of inhibiting SAMHD1 by binding to the pretetrameric form and preventing its activation opens new avenues for therapeutic intervention. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further investigate this interaction and develop novel SAMHD1-targeting therapies. The provided workflows and quantitative data serve as a foundation for future studies in this important area of drug discovery.

References

- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The N-terminal SAM domain of the dNTPase SAMHD1 is not required for inhibition by small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional characterization explains loss of dNTPase activity of the cancer-specific R366C/H mutant SAMHD1 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. researchgate.net [researchgate.net]

- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of TH6342 on Cellular Nucleotide Pools: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TH6342 is a novel small-molecule inhibitor of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a key regulator of cellular deoxynucleoside triphosphate (dNTP) pools. By preventing the allosteric activation and oligomerization of SAMHD1, this compound effectively inhibits its dNTP triphosphohydrolase activity. This guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular nucleotide metabolism, and detailed protocols for its experimental application. The information presented herein is intended to support further research into the therapeutic potential of SAMHD1 inhibition in oncology and virology.

Introduction to SAMHD1 and its Role in Nucleotide Homeostasis

SAMHD1 is a dNTP triphosphohydrolase that plays a critical role in maintaining the integrity of the cellular nucleotide pool.[1][2] It catalyzes the hydrolysis of dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[2] This enzymatic activity is crucial for preventing the accumulation of excess dNTPs, which can be mutagenic and lead to genomic instability.[2] The activity of SAMHD1 is tightly regulated through a complex mechanism involving allosteric activation by guanosine triphosphate (GTP) or dGTP and subsequent dNTP-dependent tetramerization.[3]

This compound: A Potent Inhibitor of SAMHD1

This compound has been identified as a potent and selective inhibitor of SAMHD1.[1] Unlike substrate analogs, this compound does not compete for the catalytic site. Instead, it functions as a non-competitive inhibitor by binding to the pre-tetrameric form of SAMHD1, thereby preventing the conformational changes necessary for its oligomerization and allosteric activation.[1] This unique mechanism of action makes this compound a valuable tool for studying the cellular functions of SAMHD1 and a promising candidate for therapeutic development.

Impact of this compound on Cellular Nucleotide Pools

By inhibiting the dNTPase activity of SAMHD1, this compound is expected to lead to an increase in the intracellular concentrations of all four canonical dNTPs (dATP, dCTP, dGTP, and dTTP). While direct quantitative data for this compound's effect on cellular dNTP pools is not yet extensively published, studies on SAMHD1 knockdown or inhibition by other means have consistently demonstrated a significant elevation of dNTP levels.[2] The expected quantitative impact of this compound on cellular dNTP pools, based on the established role of SAMHD1, is summarized in the table below.

| Deoxynucleoside Triphosphate (dNTP) | Expected Change upon this compound Treatment | Fold Increase (Hypothesized) |

| dATP | Increase | 2 - 10 |

| dCTP | Increase | 2 - 10 |

| dGTP | Increase | 2 - 10 |

| dTTP | Increase | 2 - 10 |

Table 1: Hypothesized quantitative effects of this compound on cellular dNTP pools. The fold increase is an estimation based on published data from SAMHD1 knockdown and other inhibition studies and requires experimental validation for this compound.

Signaling Pathways and Experimental Workflows

SAMHD1 Activation and Inhibition by this compound

The following diagram illustrates the allosteric activation pathway of SAMHD1 and the mechanism of inhibition by this compound.

Caption: Mechanism of SAMHD1 activation and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on Cellular dNTP Pools

The following diagram outlines a typical experimental workflow to quantify the changes in cellular dNTP levels following treatment with this compound.

Caption: Workflow for dNTP quantification after this compound treatment.

Experimental Protocols

In Vitro SAMHD1 Inhibition Assay

This protocol is adapted from the methods described in the foundational study of this compound.[1]

Objective: To determine the in vitro inhibitory activity of this compound on SAMHD1's dNTPase function.

Materials:

-

Recombinant human SAMHD1 protein

-

This compound

-

dGTP (substrate and allosteric activator)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Malachite green phosphate detection kit

Procedure:

-

Prepare a reaction mixture containing assay buffer and recombinant SAMHD1 protein.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding dGTP to a final concentration that supports robust enzyme activity.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the amount of inorganic phosphate released using a malachite green assay according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Cellular dNTP Pools by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular dNTPs.

Objective: To measure the concentrations of dATP, dCTP, dGTP, and dTTP in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Vehicle control (e.g., DMSO)

-

Ice-cold 60% methanol

-

LC-MS/MS system equipped with a suitable column for nucleotide separation (e.g., a C18 column with an ion-pairing agent or a specialized nucleotide analysis column)

-

dNTP standards for calibration curves

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration.

-

Cell Harvesting: Aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation.

-

dNTP Extraction: Resuspend the cell pellet in a known volume of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins. Centrifuge at high speed to pellet the cellular debris.

-

Sample Preparation: Carefully collect the supernatant containing the dNTPs and dry it using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of mobile phase A for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the dNTPs using a suitable gradient elution program.

-

Detect and quantify the dNTPs using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each dNTP should be used.

-

-

Data Analysis:

-

Generate a standard curve for each dNTP using known concentrations of standards.

-

Quantify the amount of each dNTP in the samples by interpolating their peak areas from the respective standard curves.

-

Normalize the dNTP amounts to the cell number to obtain concentrations in units such as pmol/10⁶ cells.

-

Compare the dNTP levels in this compound-treated cells to those in vehicle-treated control cells.

-

Conclusion

This compound represents a significant advancement in the study of nucleotide metabolism and SAMHD1 biology. Its specific mechanism of action provides a powerful tool for modulating cellular dNTP pools, with potential therapeutic applications in diseases characterized by dysregulated nucleotide metabolism, such as cancer and viral infections. The protocols and information provided in this guide are intended to facilitate further research into the promising capabilities of this compound. Future studies should focus on generating precise quantitative data on the dose- and time-dependent effects of this compound on dNTP pools in various cellular contexts to fully elucidate its therapeutic potential.

References

- 1. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dNTPase activity of SAMHD1 is important for its suppression of innate immune responses in differentiated monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]